4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile
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Overview
Description
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C12H12N2O It is characterized by a cyclohexane ring substituted with a pyridinyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with 4-pyridinecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process may involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrile
- 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile
- 4-Oxo-1-(4-pyridinyl)cyclohexanecarboxylic acid
Uniqueness
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is unique due to the specific positioning of the pyridinyl group at the 4-position of the cyclohexane ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds with different substitution patterns .
Properties
IUPAC Name |
4-oxo-1-pyridin-4-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-12(5-1-11(15)2-6-12)10-3-7-14-8-4-10/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHEIIYYFSOMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695042 |
Source
|
Record name | 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240620-56-7 |
Source
|
Record name | 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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